REACTION_SMILES
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[C:1]([O:2][C:3](=[O:4])[NH:8][C:9]1([C:14](=[O:15])[O:16][CH2:17][CH3:18])[CH:10]([CH:12]=[CH2:13])[CH2:11]1)([CH3:5])([CH3:6])[CH3:7].[ClH:19].[O:20]1[CH2:21][CH2:22][O:23][CH2:24][CH2:25]1>>[ClH:19].[NH2:8][C:9]1([C:14](=[O:15])[O:16][CH2:17][CH3:18])[CH:10]([CH:12]=[CH2:13])[CH2:11]1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C=CC1CC1(NC(=O)OC(C)(C)C)C(=O)OCC
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1COCCO1
|
Name
|
|
Type
|
product
|
Smiles
|
Cl
|
Name
|
|
Type
|
product
|
Smiles
|
C=CC1CC1(N)C(=O)OCC
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[C:1]([O:2][C:3](=[O:4])[NH:8][C:9]1([C:14](=[O:15])[O:16][CH2:17][CH3:18])[CH:10]([CH:12]=[CH2:13])[CH2:11]1)([CH3:5])([CH3:6])[CH3:7].[ClH:19].[O:20]1[CH2:21][CH2:22][O:23][CH2:24][CH2:25]1>>[ClH:19].[NH2:8][C:9]1([C:14](=[O:15])[O:16][CH2:17][CH3:18])[CH:10]([CH:12]=[CH2:13])[CH2:11]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C=CC1CC1(NC(=O)OC(C)(C)C)C(=O)OCC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1COCCO1
|
Name
|
|
Type
|
product
|
Smiles
|
Cl
|
Name
|
|
Type
|
product
|
Smiles
|
C=CC1CC1(N)C(=O)OCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |